N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O3S3 and its molecular weight is 498.63. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Antiviral Activities
Compounds related to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide have been investigated for their potential antimalarial and antiviral (including against COVID-19) activities through computational calculations and molecular docking studies. These studies suggest that certain sulfonamide derivatives exhibit promising antimalarial activity, with some showing significant selectivity and efficacy. Additionally, molecular docking studies indicate potential for targeting key proteins in SARS-CoV-2, suggesting a pathway for antiviral drug development (Fahim & Ismael, 2021).
Anticancer Properties
Sulfonamide derivatives, closely related to the compound , have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. Among these compounds, specific derivatives demonstrated significant growth inhibition in melanoma cell lines, indicating their potential as anticancer agents. These findings underscore the importance of structural modifications in enhancing the anticancer efficacy of benzamide derivatives (Yılmaz et al., 2015).
Anti-inflammatory and Analgesic Activities
Research has also explored the anti-inflammatory and analgesic potential of N-substituted benzamide derivatives, showing that modifications to the thiazole and thiazoline moieties can yield compounds with significant activity. These studies highlight the therapeutic promise of these derivatives in treating inflammation and pain, with some compounds outperforming traditional NSAIDs in efficacy (Kumar & Singh, 2020).
Antimicrobial and Antifungal Effects
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have been assessed for antimicrobial and antifungal activities. Several studies have synthesized novel derivatives and evaluated their efficacy against a range of bacterial and fungal strains. The results indicate that these compounds possess broad-spectrum antimicrobial properties, making them potential candidates for the development of new antimicrobial agents (Sych et al., 2019).
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S3/c1-15-10-12-27(13-11-15)33(29,30)17-8-6-16(7-9-17)21(28)26-23-25-19(14-31-23)22-24-18-4-2-3-5-20(18)32-22/h2-9,14-15H,10-13H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQHKVIAITXHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.